molecular formula C20H17ClFN5O3S B2883358 N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 902434-00-8

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2883358
CAS No.: 902434-00-8
M. Wt: 461.9
InChI Key: ZRHQHNSSBDLSKR-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-fluoroaniline and various triazoloquinazoline intermediates. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or other acylating agents.

    Substitution reactions: Employing nucleophilic or electrophilic substitution to introduce functional groups.

    Purification steps: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Automated purification systems: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline derivatives: Compounds with similar core structures but different functional groups.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups with varying substituents.

    Sulfanylacetamide derivatives: Compounds with sulfanylacetamide moieties and different aromatic rings.

Uniqueness

N-(4-CHLORO-2-FLUOROPHENYL)-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c1-10-23-19-12-7-16(29-2)17(30-3)8-15(12)25-20(27(19)26-10)31-9-18(28)24-14-5-4-11(21)6-13(14)22/h4-8H,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHQHNSSBDLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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